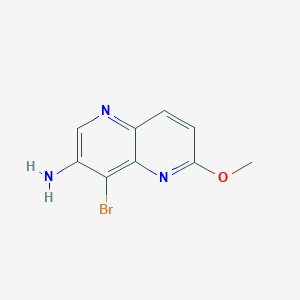

4-Bromo-6-methoxy-1,5-naphthyridin-3-amine

Overview

Description

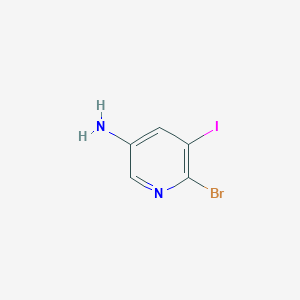

The compound "4-Bromo-6-methoxy-1,5-naphthyridin-3-amine" is a chemically synthesized molecule that is part of the naphthyridine family. Naphthyridines are heterocyclic compounds that have shown potential in various pharmacological applications. The presence of bromo, methoxy, and amino groups in the compound suggests that it may have interesting chemical properties and potential for further functionalization.

Synthesis Analysis

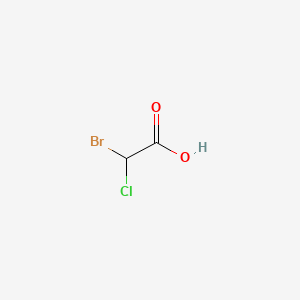

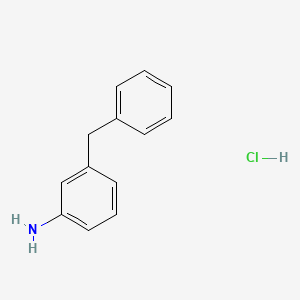

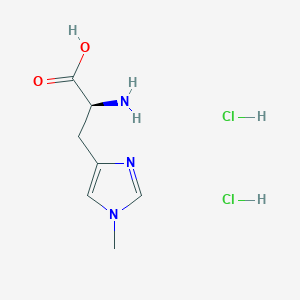

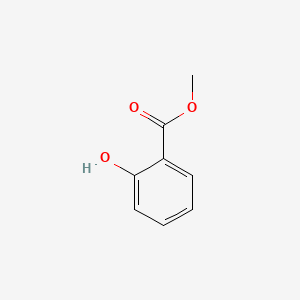

The synthesis of related naphthyridine compounds involves multiple steps, including bromination, methoxylation, and amination. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, followed by regioselective methoxylation and bromination, and finally amination to introduce the amino group . Similarly, the synthesis of N4-substituted 7-bromo-1,5-naphthyridin-4-amines from nicotinic acid also involved nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of "4-Bromo-6-methoxy-1,5-naphthyridin-3-amine."

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of a naphthyridine core, which can undergo various rearrangements and substitutions. For example, aminations of bromo-1,5-naphthyridines have been shown to involve intermediates such as naphthyridyne, which can lead to the formation of different isomers . The molecular structure of "4-Bromo-6-methoxy-1,5-naphthyridin-3-amine" would likely exhibit similar reactivity, with the potential for isomerization and rearrangement under certain conditions.

Chemical Reactions Analysis

The chemical reactivity of naphthyridine derivatives includes a range of substitution reactions. Aminations, in particular, have been extensively studied, with compounds like 3-bromo-2-ethoxy-1,5-naphthyridine undergoing reactions with potassium amide to yield amino derivatives . The presence of a bromo substituent in "4-Bromo-6-methoxy-1,5-naphthyridin-3-amine" suggests that it could also participate in similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their substituents. For example, the crystal structures of molecular cocrystals involving 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine demonstrate the importance of hydrogen bonding and π-π interactions in determining the solid-state arrangement . The bromo and methoxy groups in "4-Bromo-6-methoxy-1,5-naphthyridin-3-amine" would contribute to its physical properties, such as solubility and melting point, as well as its chemical reactivity.

Scientific Research Applications

Synthesis and Chemical Reactions

4-Bromo-6-methoxy-1,5-naphthyridin-3-amine is involved in various chemical reactions and synthesis processes. Czuba (2010) discusses the rearrangements during aminations of bromo-1,5-naphthyridines, potentially involving naphthyridyne as an intermediate, indicating its role in complex chemical transformations (Czuba, 2010). Similarly, Zlatoidský and Gabos (2009) describe its use in the synthesis of tetrahydroisoquinoline and tetrahydro-[2,7]-naphthyridine through reductive amination of Schiff's Bases (Zlatoidský & Gabos, 2009). Haak and Plas (2010) reinvestigated the amination of 3-bromo-2-ethoxy-1,5-naphthyridine, revealing insights into the reaction mechanism and product formation (Haak & Plas, 2010).

Pharmacological Research

In pharmacological research, compounds like 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine have been explored for potential applications. For instance, Lin (2006) synthesized derivatives of 5-Methyl-2-(3-methoxyphenyl)-1,8-naphthyridine, which showed potent cytotoxicity, indicating the potential medicinal value of such compounds (Lin, 2006).

Antimalarial Activity

Barlin and Tan (1984, 1985) conducted studies on N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines, prepared from ethyl 3-aminopyridine-2-carboxylate, to assess their antimalarial activity. Their research suggests the compound's involvement in the development of antimalarial agents (Barlin & Tan, 1984), (Barlin & Tan, 1985).

Methodological Advances

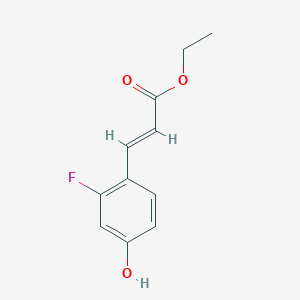

Abele et al. (2014) describe a one-pot diazotation–fluorodediazoniation reaction for the production of fluoronaphthyridines, showcasing advanced synthetic methodologies involving compounds like 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine (Abele et al., 2014). Anderson et al. (2010) report a room-temperature, copper-catalyzed amination of bromonaphthyridines with aqueous ammonia, further demonstrating the compound's role in novel chemical reactions (Anderson et al., 2010).

Safety And Hazards

properties

IUPAC Name |

4-bromo-6-methoxy-1,5-naphthyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAIYCQLABGZDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C(=CN=C2C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80738379 | |

| Record name | 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-methoxy-1,5-naphthyridin-3-amine | |

CAS RN |

724788-66-3 | |

| Record name | 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

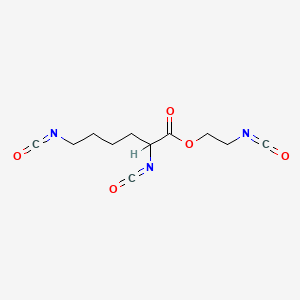

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B3029537.png)

![3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B3029539.png)